molecular formula C17H12N4O4S B2573300 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1327310-52-0

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2573300
CAS RN: 1327310-52-0
M. Wt: 368.37
InChI Key: RVPYHDOMXWTLRG-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2,4-dimethylthiazol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-oxo-4H-chromene-2-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 2,4-dimethylthiazol-5-yl group could potentially be introduced through a reaction with 2,4-dimethylthiazol-5-yl)methanamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,4-dimethylthiazol-5-yl group, for example, contains a five-membered ring with both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the oxadiazole and chromene groups are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : Studies on compounds closely related to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involve detailed synthesis processes and structural characterization. These compounds exhibit extensive intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in materials science and drug design. The synthesis involves complex reactions that yield products with specific structural features, such as distinct dihedral angles and hydrogen bonding patterns that could influence their reactivity and interaction with biological molecules (Zhao & Zhou, 2009).

  • Novel Synthesis Approaches : Innovative synthetic methods for producing compounds with the 4H-chromene core structure have been explored, demonstrating the versatility of these molecules for further functionalization. These methods are pivotal for developing new materials and pharmaceuticals with enhanced properties. The research delves into multicomponent reactions that enable the efficient synthesis of complex molecules, illustrating the potential for creating diverse molecular libraries for screening purposes (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009).

Biological and Photophysical Applications

  • Probe Development for Metal Ions : Compounds incorporating the 4H-chromene moiety, similar to the target molecule, have been utilized in developing fluorescent probes for metal ion detection. These studies highlight the potential of such compounds in environmental monitoring and biological imaging. The probes exhibit significant changes in fluorescence upon binding with specific ions, which could be instrumental in designing sensitive and selective sensors for biomedical applications (Mani et al., 2018).

Advanced Material Development

  • Polymeric Materials : The incorporation of oxadiazole and chromene units into polyamides has been researched for creating new materials with desirable thermal and mechanical properties. These polymers exhibit good thermal stability and solubility in specific solvents, making them suitable for applications in electronics and coatings. Additionally, their ability to form thin films with substantial mechanical strength opens possibilities for their use in flexible electronic devices and high-performance materials (Sava et al., 2003).

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given its complex structure and the presence of several functional groups known to have interesting chemical properties .

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-8-14(26-9(2)18-8)16-20-21-17(25-16)19-15(23)13-7-11(22)10-5-3-4-6-12(10)24-13/h3-7H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYHDOMXWTLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

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